

# Selectivity profile of UNC-2170 against a panel of methyl-lysine readers

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## Compound of Interest

Compound Name: *UNC-2170 maleate*

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## Selectivity Profile of UNC-2170: A Comparative Guide for Researchers

For researchers and professionals in drug discovery, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of UNC-2170's binding profile against a panel of methyl-lysine reader domains, supported by experimental data and methodologies.

UNC-2170 is a fragment-like small molecule identified as a ligand for the p53-binding protein 1 (53BP1), a key player in the DNA damage response.<sup>[1]</sup> Its utility as a chemical probe is defined by its selectivity for 53BP1 over other proteins that also recognize and bind to methylated lysine residues on histones. This guide outlines the selectivity of UNC-2170 and compares its binding affinity to other known 53BP1 ligands.

## Comparative Analysis of UNC-2170 Selectivity

UNC-2170 was profiled against a diverse panel of ten methyl-lysine (Kme) reader proteins from four distinct families: Tudor, Chromo, MBT, and PHD domains. The compound demonstrated a clear preference for 53BP1, showing at least 17-fold selectivity over the other reader proteins tested.<sup>[2][3]</sup> In fact, UNC-2170 exhibited no measurable binding affinity for the other nine reader domains at concentrations up to 500  $\mu$ M.<sup>[4]</sup>

For comparative purposes, this guide also includes data for UNC2892, a structurally similar but inactive analog of UNC-2170, which serves as a negative control. Additionally, other reported small molecule inhibitors of 53BP1 are presented to provide a broader context for researchers evaluating potential chemical tools.

Table 1: Selectivity Profile of UNC-2170 Against a Panel of Methyl-Lysine Readers

Target Protein	Domain Family	UNC-2170 IC50 (μM)
53BP1	Tudor	29
UHRF1	Tudor	>500
PHF1	Tudor	>500
PHF19	Tudor	>500
CBX7	Chromodomain	>500
L3MBTL1	MBT	>500
L3MBTL3	MBT	>500
MBTD1	MBT	>500
JARID1A	PHD Finger	>500
PHF23	PHD Finger	>500

Table 2: Comparison of 53BP1 Ligand Affinities

Compound	53BP1 Kd ( $\mu\text{M}$ )	53BP1 IC50 ( $\mu\text{M}$ )	Notes
UNC-2170	22[2][3]	29[2]	Fragment-like ligand
UNC2892	No measurable affinity	>500	Negative control, structurally similar to UNC-2170
DP308	~2.7	1.69	Novel 53BP1-TTD inhibitor
UNC8531	0.85	0.47	Binds 53BP1 TTD
UNC9512	0.41	0.46	Optimized analog of UNC8531

## Experimental Methodologies

The determination of the binding affinity and selectivity of UNC-2170 involved a primary screening assay followed by a biophysical validation method.

### Primary Screening: AlphaScreen Bead-Based Proximity Assay

The initial high-throughput screening to identify inhibitors of methyl-lysine binding proteins was conducted using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the interaction between a biotinylated histone peptide (the ligand) and a His-tagged reader protein.

- Principle: The assay utilizes two types of beads: streptavidin-coated donor beads that bind to the biotinylated histone peptide and nickel chelate acceptor beads that bind to the His-tagged reader protein. When the protein and peptide interact, the beads are brought into close proximity (within 200 nm). Upon excitation of the donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal that is detected. Small molecule inhibitors that disrupt the protein-peptide interaction will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal.

- General Protocol:
  - A solution containing the His-tagged methyl-lysine reader protein is incubated with the test compound (e.g., UNC-2170) at varying concentrations in a microplate well.
  - A biotinylated histone peptide corresponding to the reader's target is added to the wells.
  - Streptavidin-coated donor beads and nickel chelate acceptor beads are added.
  - The plate is incubated in the dark to allow for binding to reach equilibrium.
  - The plate is read on an AlphaScreen-compatible plate reader, and the signal is measured.
  - IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Biophysical Validation: Isothermal Titration Calorimetry (ITC)

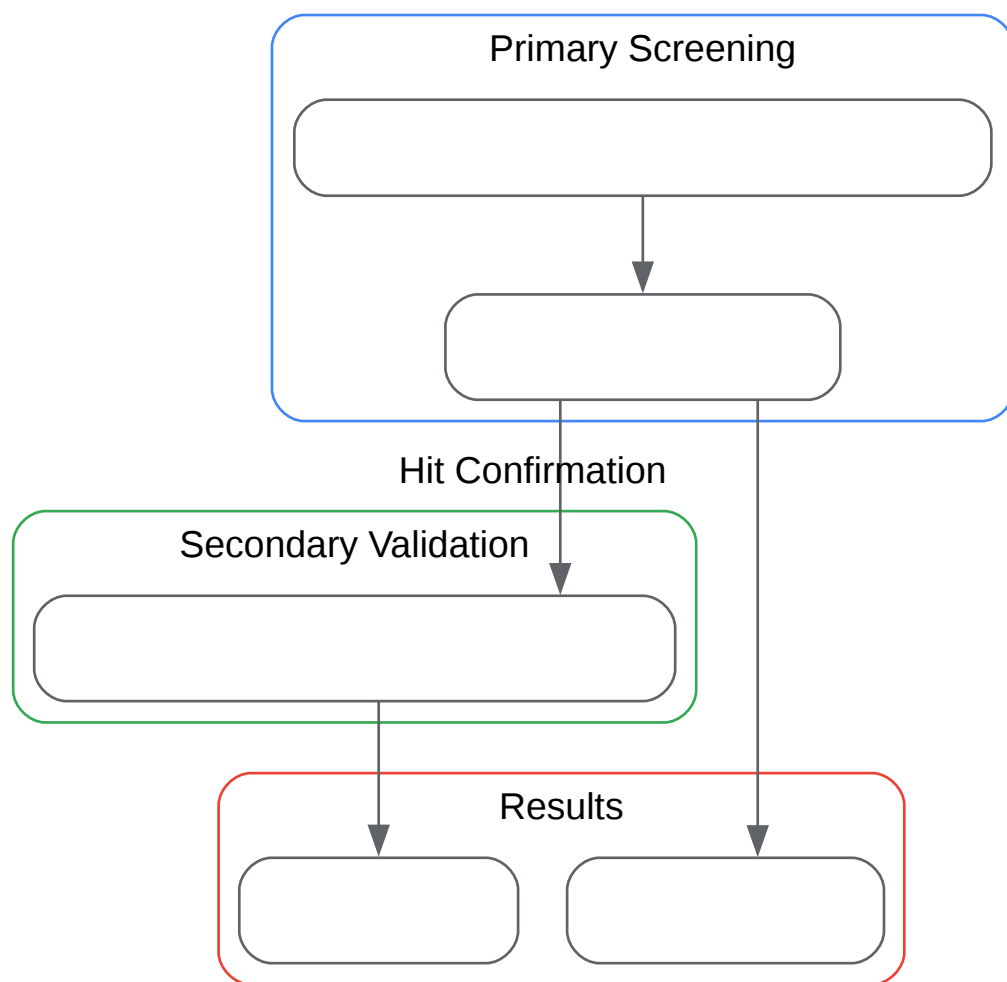
To confirm the direct binding of UNC-2170 to 53BP1 and to determine the thermodynamic parameters of this interaction, Isothermal Titration Calorimetry (ITC) was employed. ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.

- Principle: An ITC experiment involves titrating a solution of one binding partner (the ligand, in this case, UNC-2170) into a solution of the other binding partner (the macromolecule, 53BP1 protein) in a sample cell at a constant temperature. The heat change associated with each injection is measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be fitted to a binding model to determine the dissociation constant ( $K_d$ ), binding stoichiometry ( $n$ ), and the enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of binding.
- General Protocol:
  - The 53BP1 protein and UNC-2170 are extensively dialyzed against the same buffer to minimize heat of dilution effects.
  - The sample cell is filled with a known concentration of the 53BP1 protein solution.

- The injection syringe is filled with a known concentration of the UNC-2170 solution.
- A series of small, precisely measured injections of UNC-2170 are made into the sample cell while the solution is stirred.
- The heat change after each injection is measured by a sensitive calorimeter.
- Control experiments, such as titrating the ligand into buffer alone, are performed to account for the heat of dilution.
- The data are analyzed using specialized software to fit a binding model and extract the thermodynamic parameters.

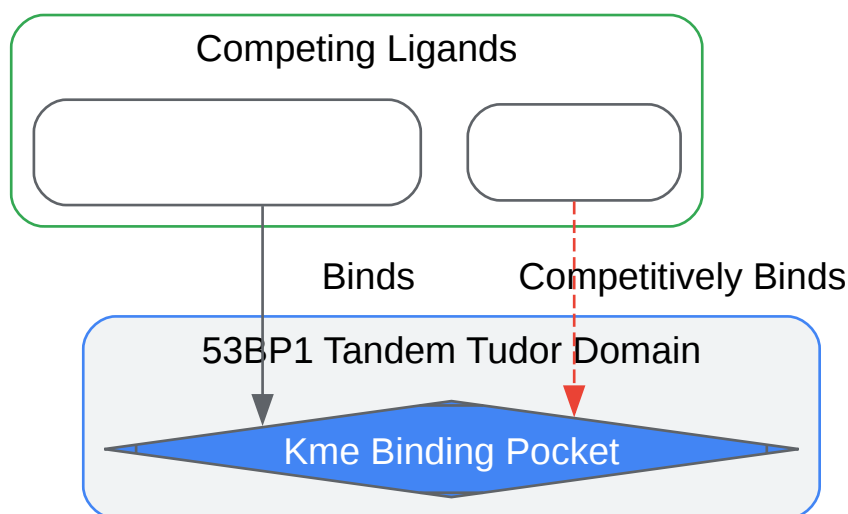
## Visualizing the Experimental Workflow and Binding Mechanism

To further clarify the processes involved in characterizing UNC-2170, the following diagrams illustrate the experimental workflow and the proposed binding mechanism.



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Caption: Experimental workflow for determining the selectivity and affinity of UNC-2170.



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